Combretastatin D1

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Combretastatin D1 is a member of the combretastatin family, a group of natural phenolic compounds isolated from the bark of the South African bush willow, Combretum caffrum . These compounds are known for their potent antitubulin activity, which makes them promising candidates for anticancer therapies .

Vorbereitungsmethoden

Combretastatin D1 can be synthesized through various methods. One notable method involves the use of flash vacuum pyrolysis for ring contraction . This method has been employed to synthesize combretastatins D-1, D-2, and D-4 . The reaction conditions typically involve high temperatures and the use of specific catalysts to facilitate the ring contraction process .

Analyse Chemischer Reaktionen

Combretastatin D1 undergoes several types of chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used, but they often include various oxidized or reduced derivatives of the original compound .

Wissenschaftliche Forschungsanwendungen

Combretastatin D1 has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying the structure-activity relationships of antitubulin agents . In biology and medicine, it has been extensively studied for its anticancer properties . This compound disrupts the polymerization of tubulin, leading to the inhibition of cell division and the induction of apoptosis in cancer cells . Additionally, it has shown potential in the treatment of other diseases due to its anti-inflammatory and antimicrobial properties .

Wirkmechanismus

The mechanism of action of combretastatin D1 involves its binding to the colchicine site on the β-subunit of tubulin . This binding prevents the polymerization of tubulin into microtubules, which are essential for cell division . By inhibiting microtubule formation, this compound disrupts the mitotic spindle, leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells . This mechanism also contributes to its antivascular effects, as it causes the collapse of tumor blood vessels .

Vergleich Mit ähnlichen Verbindungen

Combretastatin D1 is part of a larger family of combretastatins, which includes combretastatins A, B, and C . Among these, combretastatin A-4 is the most well-known and has been extensively studied for its potent antitubulin activity . While this compound shares similar structural features with other combretastatins, its unique macrocyclic lactone structure distinguishes it from the others . This structural difference contributes to its distinct biological activities and potential therapeutic applications .

Similar Compounds:- Combretastatin A-4

- Combretastatin A-1

- Combretastatin B-1

- Combretastatin C-1

This compound’s unique structure and potent biological activities make it a valuable compound for scientific research and potential therapeutic applications.

Biologische Aktivität

Combretastatin D1 (CD1) is a member of the combretastatin family, which are natural compounds derived from the South African tree Combretum caffrum. This compound has garnered significant attention due to its potent biological activities, particularly in the field of cancer research. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

This compound is characterized by its unique structure, which includes a cyclic diaryl ether framework. This structure is crucial for its biological activity, particularly its ability to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. The mechanism involves:

- Inhibition of Microtubule Formation : CD1 disrupts the normal function of microtubules, which are essential for cell division. This disruption leads to mitotic arrest and subsequent apoptosis in cancer cells .

- Vascular Disruption : CD1 has been shown to cause rapid vascular shutdown in tumors, leading to central tumor necrosis. This effect is mediated through alterations in endothelial cell morphology and function .

2.1 Antitumor Activity

This compound exhibits significant antitumor activity across various cancer cell lines. The following table summarizes the IC50 values for CD1 against different tumor cell lines:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MDA-MB-231 (Breast) | 0.11 ± 0.01 | |

| HCT116 (Colon) | 0.20 ± 0.02 | |

| K562 (Leukemia) | 0.15 ± 0.01 | |

| A549 (Lung) | 0.14 ± 0.01 |

These results indicate that CD1 is particularly effective against breast and colon cancer cell lines, with IC50 values in the low micromolar range.

2.2 Anti-inflammatory Effects

In addition to its antitumor properties, CD1 also exhibits anti-inflammatory activities. Studies have shown that it can modulate inflammatory pathways in macrophages, reducing the expression of pro-inflammatory cytokines such as TNF-α and IL-6 . This dual action makes it a candidate for combination therapies aimed at both tumor reduction and inflammation management.

3.1 Preclinical Studies

In preclinical models, this compound has demonstrated significant efficacy:

- Tumor Models : In murine models of breast cancer, treatment with CD1 resulted in substantial tumor regression and prolonged survival compared to control groups .

- Combination Therapies : When used in combination with conventional chemotherapeutics like paclitaxel, CD1 enhanced the overall antitumor effect, suggesting a synergistic relationship that could improve treatment outcomes .

3.2 Clinical Trials

Currently, this compound is being explored in clinical settings for its potential use against various cancers:

- Phase II Trials : It is under evaluation for its effectiveness in anaplastic thyroid carcinoma and non-small cell lung cancer . Early results indicate promising responses, particularly when combined with other agents.

4. Conclusion

This compound represents a significant advancement in the search for effective anticancer agents due to its potent antitumor and anti-inflammatory properties. Ongoing research into its mechanisms of action and therapeutic applications will likely enhance our understanding of its role in cancer treatment.

As research progresses, further studies will be necessary to fully elucidate the potential of this compound in clinical settings and to optimize its use in combination therapies for improved patient outcomes.

Eigenschaften

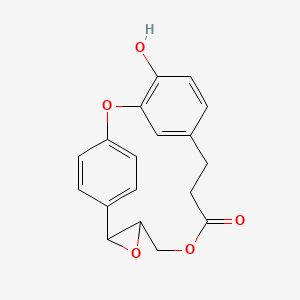

IUPAC Name |

13-hydroxy-3,6,15-trioxatetracyclo[14.2.2.110,14.02,4]henicosa-1(19),10(21),11,13,16(20),17-hexaen-7-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O5/c19-14-7-1-11-2-8-17(20)21-10-16-18(23-16)12-3-5-13(6-4-12)22-15(14)9-11/h1,3-7,9,16,18-19H,2,8,10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COGWIGJGNQCZPK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)OCC2C(O2)C3=CC=C(C=C3)OC4=C(C=CC1=C4)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.